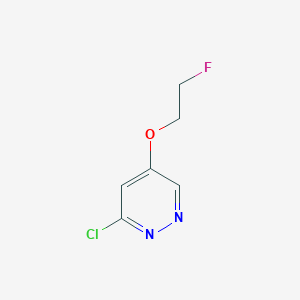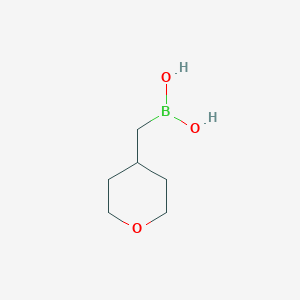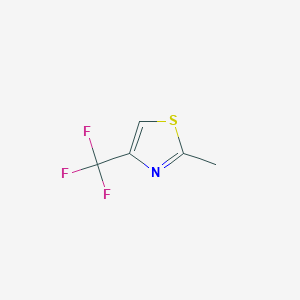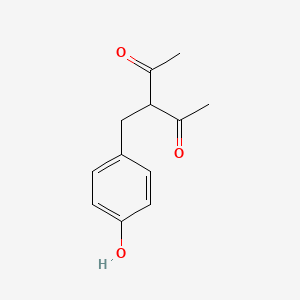
2,4-Pentanedione, 3-(p-hydroxybenzyl)-
Vue d'ensemble
Description
2,4-Pentanedione, 3-(p-hydroxybenzyl)- is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Pentanedione, 3-(p-hydroxybenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Pentanedione, 3-(p-hydroxybenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chelation and Metal Complexes
- 2,4-Pentanedione, 3-(p-hydroxybenzyl)-, exhibits properties useful in forming metal complexes. Kawato et al. (1975) synthesized a thallous compound of this chemical, observing its characteristics through infrared and proton magnetic resonance spectra. The compound was seen as a thallous phenolate derivative with notable chelation effects due to 2,4-pentanedionate moiety, impacting acetyl proton exchange (Kawato, T., Kanatomi, H., Demura, Y., & Murase, I., 1975).
- Murakami et al. (1968) explored the impact of various substituents on the 2,4-pentanedione complexes, including a phenyl group comparable to a benzyl group, influencing the strength of coordinate bonds in metal complexes (Murakami, Y., Nakamura, K., Uchida, H., & Kanaoka, Y., 1968).
Enzymatic Activity and Biodegradation
- Kawagoshi and Fujita (1997) discovered that 2,4-pentanedione hydrolase, produced by a polyvinyl alcohol-degrading bacterium, plays a role in the overall biodegradation process. This enzyme's activity demonstrates the potential application of 2,4-pentanedione derivatives in environmental biotechnology (Kawagoshi, Y. & Fujita, M., 1997).
Photoluminescence and Solar Cell Applications
- Zhou Jian-ping (2009) synthesized a coordination complex with Europium(III) using 3-Benzyl-2,4-Pentanedione, observing notable spectral and fluorescence characteristics. This research suggests potential applications in materials science, particularly in the field of photoluminescence (Zhou Jian-ping, 2009).
- Hou Ruien et al. (2015) studied the effects of acetyl acetone and its derivatives, including 3-phenyl-2,4-pentanedione, as co-adsorbents in dye-sensitized solar cells, demonstrating improved photovoltaic performance and electron lifetime. This indicates the relevance of such compounds in renewable energy technologies (Hou Ruien et al., 2015).
Chemical Reactions and Synthesis
- The compound's involvement in various chemical reactions has been studied, such as the retrograde Aldol reaction catalyzed by bivalent metal complexes of 2,4-pentanedione (Uehara, K., Ohashi, Y., & Tanaka, M., 1976). Such reactions are fundamental in organic chemistry and synthesis (Uehara, K., Ohashi, Y., & Tanaka, M., 1976).
Propriétés
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)12(9(2)14)7-10-3-5-11(15)6-4-10/h3-6,12,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXRIRFJPWKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165651 | |
| Record name | 2,4-Pentanedione, 3-(p-hydroxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-07-7 | |
| Record name | 2,4-Pentanedione, 3-(p-hydroxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanedione, 3-(p-hydroxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)

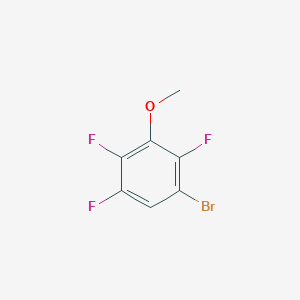
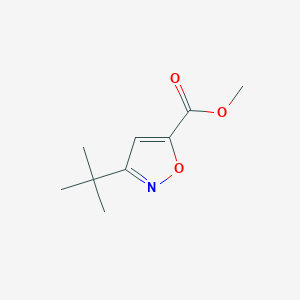
![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)
